

Application of DDC-01-163 in studying L858R/T790M EGFR mutations.

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Compound of Interest

Compound Name: DDC-01-163

Cat. No.: B14028743

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the progression of non-small cell lung cancer (NSCLC). The L858R mutation in EGFR leads to its constitutive activation, making it a target for tyrosine kinase inhibitors (TKIs). However, the subsequent acquisition of the T790M "gatekeeper" mutation confers resistance to many first and second-generation TKIs. **DDC-01-163** is a potent and selective allosteric degrader of EGFR, specifically targeting mutant forms of the receptor, including the double mutant L858R/T790M. As a proteolysis-targeting chimera (PROTAC), **DDC-01-163** functions by recruiting the E3 ubiquitin ligase machinery to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This unique mechanism of action offers a promising strategy to overcome TKI resistance.

These application notes provide a comprehensive overview of the use of **DDC-01-163** as a tool to study L858R/T790M EGFR mutations, including detailed protocols for key experiments and data presentation.

Mechanism of Action

DDC-01-163 is a heterobifunctional molecule composed of a ligand that binds to an allosteric site on EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the mutant EGFR and CRBN into close proximity, **DDC-01-163** facilitates the transfer of ubiquitin to the receptor. Polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a reduction in total EGFR levels and subsequent downregulation of its downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This targeted degradation approach provides a distinct advantage over simple inhibition, as it eliminates the entire receptor protein, thereby preventing both its kinase-dependent and -independent functions.

Data Presentation

In Vitro Activity of DDC-01-163

Compound	Target	Assay Type	Cell Line	IC50 (nM)	Reference
DDC-01-163	EGFR L858R/T790 M	Kinase Inhibition	-	45	[1] [2] [3]
DDC-01-163	EGFR L858R/T790 M	Cell Proliferation	Ba/F3	96	[1]
JBj-07-149	EGFR L858R/T790 M	Kinase Inhibition	-	1.1	[3]
JBj-07-038	EGFR L858R/T790 M	Kinase Inhibition	-	19	[3]
JBj-07-200	EGFR L858R/T790 M	Kinase Inhibition	-	390	[3]

Cellular Degradation Activity of DDC-01-163

Compound	Target	Cell Line	DC50 (nM)	Dmax (%)	Time Point (h)
DDC-01-163	EGFR L858R/T790 M/L718Q	Ba/F3	28	71	Not Specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **DDC-01-163** on the viability of cancer cells harboring the L858R/T790M EGFR mutation.

Materials:

- NCI-H1975 cells (EGFR L858R/T790M)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **DDC-01-163**
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

- Prepare serial dilutions of **DDC-01-163** in complete growth medium.
- Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the ability of **DDC-01-163** to inhibit the kinase activity of purified L858R/T790M EGFR.

Materials:

- Recombinant human EGFR (L858R/T790M) kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- **DDC-01-163**
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit
- 96-well white, flat-bottom plates
- Luminometer

Procedure:

- Prepare serial dilutions of **DDC-01-163** in kinase assay buffer.
- In a 96-well plate, add the diluted **DDC-01-163**, the peptide substrate, and the recombinant EGFR L858R/T790M enzyme.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of kinase inhibition and determine the IC50 value.

EGFR Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of EGFR in cells treated with **DDC-01-163**.

Materials:

- NCI-H1975 cells
- **DDC-01-163**
- 6-well plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer

- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-EGFR, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL substrate
- Imaging system

Procedure:

- Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with varying concentrations of **DDC-01-163** for different time points (e.g., 6, 12, 24 hours).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and reprobe for a loading control (e.g., β -actin).

- Quantify the band intensities to determine the extent of EGFR degradation (DC50 and Dmax).

Analysis of Downstream Signaling (Western Blot)

This protocol assesses the effect of **DDC-01-163** on the phosphorylation of key downstream signaling proteins like Akt and ERK.

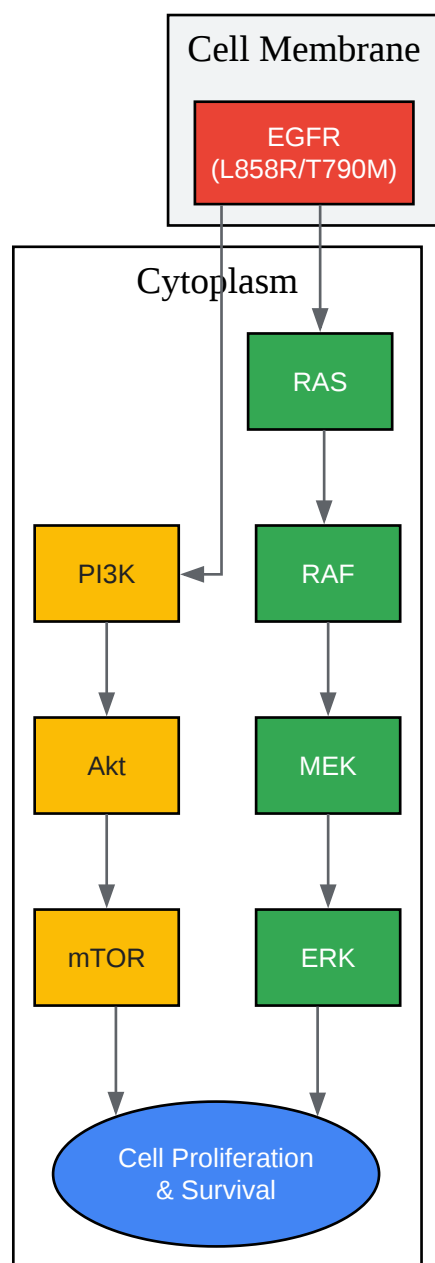
Materials:

- Same as for the EGFR Degradation Assay, with the addition of primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

Procedure:

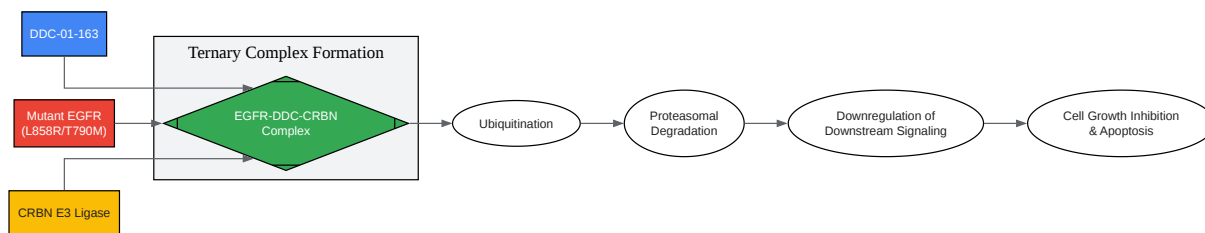
- Follow steps 1-7 of the EGFR Degradation Assay protocol.
- Incubate the membrane with primary antibodies against phospho-Akt or phospho-ERK overnight at 4°C.
- Proceed with washing, secondary antibody incubation, and detection as described above.
- Strip the membrane and reprobe for total Akt, total ERK, and a loading control to normalize the data.
- Quantify the changes in phosphorylation levels of Akt and ERK upon treatment with **DDC-01-163**.

Mandatory Visualizations



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Caption: L858R/T790M EGFR Signaling Pathway.



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Caption: **DDC-01-163** Mechanism of Action Workflow.

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